![molecular formula C20H17N3O3S B2823562 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea CAS No. 1207017-85-3](/img/structure/B2823562.png)
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea, also known as BFTU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BFTU belongs to the class of thiazole urea derivatives, which have shown promising results in various biological assays.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of derivatives related to "1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea" involves complex chemical reactions. For instance, one study describes the synthesis of a related compound, N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418), which is a selective inhibitor of glycogen synthase kinase-3beta (GSK-3beta). The compound was radiolabeled for cerebral positron emission tomography (PET) studies, although it showed poor brain penetration, limiting its use in cerebral PET studies (Vasdev et al., 2005). Another study focused on the synthesis of deuterium-labeled [2 H 3]AR-A014418 for use as an internal standard in LC–MS analysis, highlighting its potential in pharmacokinetic studies (Liang et al., 2020).
Pharmacological Applications
Some derivatives exhibit pharmacological activities, such as anticancer, antimicrobial, and enzyme inhibition properties. For example, a series of Schiff bases derived from 1,3,4-thiadiazole compounds, similar in structure to "this compound," were synthesized and tested for biological properties. Compounds within this series showed high DNA protective ability against oxidative damage and strong antimicrobial activity against certain bacterial strains, as well as cytotoxicity against cancer cell lines (Gür et al., 2020).
Chemical Interaction Studies
Research has also been conducted on the chemical interaction of similar compounds with biological molecules. A study on benzofuranylthiazole derivatives containing the aryl-urea moiety, similar to the compound , found that these derivatives inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. The compounds also exhibited antioxidant capacities, indicating their potential as multitasking agents in Alzheimer's disease management (Kurt et al., 2015).
properties
IUPAC Name |
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-25-15-8-6-13(7-9-15)11-21-19(24)23-20-22-16(12-27-20)18-10-14-4-2-3-5-17(14)26-18/h2-10,12H,11H2,1H3,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCCFPBOUYZXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.